cis-1,3-Dichloropropene, also known as cis-Telone or simply cis-1,3-D, is one of the two isomers of 1,3-Dichloropropene []. It is a colorless liquid with a sweet odor, commonly used as a soil fumigant in agriculture []. However, its properties have also led to some scientific research applications.
II. Nematicidal Properties
The primary application of cis-1,3-Dichloropropene in scientific research is related to its nematicidal properties. Nematodes are microscopic roundworms that can cause significant damage to agricultural crops. Studies have explored the efficacy of cis-1,3-Dichloropropene in controlling various nematode species in soil. This research helps to develop strategies for protecting crops and improving agricultural yields.
Here are some examples of relevant studies:
III. Fumigation Efficiency Studies
Another area of scientific research involving cis-1,3-Dichloropropene focuses on its efficiency as a soil fumigant. Researchers investigate factors influencing its distribution and effectiveness in penetrating the soil profile. This knowledge is crucial for optimizing application methods and maximizing pest control while minimizing environmental impact.
Here's an example of a relevant study:
Cis-1,3-Dichloropropene is an organochlorine compound with the chemical formula . It appears as a colorless liquid with a sweet odor and is moderately soluble in water, with a solubility of approximately 2,180 mg/L at 25 °C. The compound is denser than water and has a boiling point of about 104 °C. Cis-1,3-Dichloropropene is primarily used in agriculture as a soil fumigant and nematicide, targeting plant-parasitic nematodes. It is important to note that this compound is flammable and toxic, requiring careful handling .
Cis-1,3-Dichloropropene is synthesized through two primary methods:
Both methods typically produce a mixture of cis and trans isomers of dichloropropene.
Cis-1,3-Dichloropropene is predominantly used in agriculture as:
Additionally, smaller quantities are utilized as solvents and chemical intermediates in various industrial applications .
Research on interaction studies indicates that cis-1,3-Dichloropropene can interact with various biological systems. It primarily forms conjugates with glutathione during metabolism, leading to detoxification pathways. The compound's interactions with cellular components may also contribute to its toxicity and potential carcinogenicity. Studies have shown that chronic exposure can affect liver function and other metabolic processes .
Cis-1,3-Dichloropropene shares similarities with several other compounds in the dichloropropene family. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Cis-1,3-Dichloropropene | Soil fumigant | Moderately volatile; significant agricultural use | |
Trans-1,3-Dichloropropene | Soil fumigant | Higher boiling point (112.6 °C); less toxic than cis form | |
1,2-Dichloropropane | Solvent | Non-fumigant use; different reactivity profile | |
Allyl chloride | Intermediate for synthesis | Used primarily for producing other chemicals; less toxic |
Cis-1,3-Dichloropropene's unique properties make it particularly effective as a soil fumigant while also posing significant health risks compared to its trans counterpart and other similar compounds .
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard